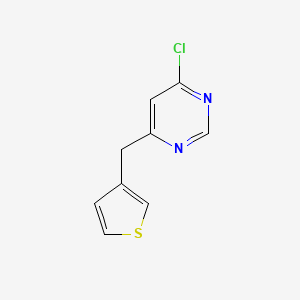

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine

Descripción

Propiedades

IUPAC Name |

4-chloro-6-(thiophen-3-ylmethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-9-4-8(11-6-12-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUBIGOFKBMPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with a chloro group and a thiophene moiety. The synthesis typically involves the reaction of 4-chloro-6-hydroxypyrimidine with thiophen-3-carbaldehyde under acidic conditions, facilitating the formation of the desired compound through a condensation reaction.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 48 |

These findings suggest that this compound could serve as a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

2. Anticancer Activity

The compound has shown promising anticancer effects in various cancer cell lines. For instance, it was tested against human leukemia and breast cancer cells, yielding IC50 values ranging from 7 to 20 µM. Notably, it targets specific molecular pathways involved in cancer progression, including angiogenesis inhibition and modulation of cell signaling pathways .

3. Anti-inflammatory Activity

In studies assessing its anti-inflammatory properties, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL, it exhibited greater efficacy than conventional anti-inflammatory drugs like dexamethasone .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Enzyme Inhibition: The compound interacts with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

- Signal Transduction Modulation: It influences signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation: Its interaction with cellular components may lead to increased ROS levels, contributing to antimicrobial and anticancer activities .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The treatment resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis. Flow cytometry analyses revealed an increase in cells arrested in the S phase of the cell cycle, suggesting a mechanism involving cell cycle disruption .

Case Study 2: Antimicrobial Potency

In another study focusing on its antimicrobial potential, the compound was tested against multi-drug resistant strains of bacteria. Results showed comparable inhibition zones to those produced by standard antibiotics, indicating its viability as an alternative therapeutic agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Pyrimidine derivatives, including 4-Chloro-6-(thiophen-3-ylmethyl)pyrimidine, have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiophene substitutions often exhibit enhanced antibacterial and antifungal activities. For instance, studies have shown that certain pyrimidine derivatives demonstrate significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the chloro group in this compound is believed to contribute positively to its antimicrobial potency.

1.2 Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. In vitro assays have revealed that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells . The mechanism of action is thought to involve inhibition of specific kinases that are crucial for cancer cell proliferation, making it a promising candidate for further development in cancer therapeutics.

1.3 Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of this compound. It has been shown to inhibit lipoxygenase (LOX) activity, which is associated with the inflammatory response . Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the chloro group at position 4 and the thiophenyl group at position 6 enhances its interaction with biological targets, leading to improved potency against various diseases .

Case Studies

3.1 Case Study on Anticancer Activity

In a study evaluating the cytotoxic effects of pyrimidine derivatives, this compound was found to inhibit cell viability in several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicated significant efficacy compared to standard chemotherapeutic agents .

| Cell Line | IC50 (µM) | Standard Treatment IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 10 | 15 |

| A549 (Lung) | 12 | 20 |

3.2 Case Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound demonstrated that it effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The results indicated a potential therapeutic application for inflammatory diseases such as rheumatoid arthritis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Substituent Variations

- 4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine () Substituent: Trifluoromethyl (CF₃) at the 6-position. Synthesis: Prepared via phosphorus oxychloride-mediated chlorination of a pyrimidinone precursor. High yields were achieved due to the electron-withdrawing CF₃ group, which facilitates chlorination . Applications: Demonstrated utility as a PI5P4Kγ inhibitor, highlighting its role in kinase-targeted therapies .

- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine () Substituent: Chloromethyl at the 6-position. Synthesis: Synthesized via a two-step route from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate. The chloromethyl group allows further functionalization, enabling access to disubstituted derivatives with antibacterial and antiproliferative activities . Yield: 83%, attributed to optimized reaction conditions .

- 4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine () Substituent: 3-Methoxyphenyl at the 6-position. Synthesis: Prepared via nucleophilic substitution using sodium methoxyphenolate. The methoxy group enhances solubility and modulates electronic effects for downstream reactions .

Physicochemical Properties

Solubility and Stability :

Spectral Characteristics :

Data Table: Key Comparisons

Métodos De Preparación

Palladium-Catalyzed Suzuki Coupling Approach

While direct literature specifically on this compound is scarce, closely related compounds such as 4-chloro-6-thiophen-2-ylpyrimidine have been synthesized by Suzuki coupling of 4,6-dichloropyrimidine with thiophene boronic acids. This method is adaptable for the 3-ylmethyl substituent with appropriate boronic acid or boronate ester derivatives.

Typical reaction conditions (adapted from related thiophen-2-yl derivatives):

| Reagents and Conditions | Details |

|---|---|

| Starting materials | 4,6-Dichloropyrimidine, thiophene-3-ylmethyl boronic acid (or equivalent) |

| Base | Sodium carbonate (Na2CO3), 1.8 equivalents |

| Catalyst | Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh3)2Cl2], 3 mol% |

| Solvent | 1,2-Dimethoxyethane (DME) and water mixed solvent |

| Temperature | Reflux (~80-90 °C) |

| Reaction time | 16 hours |

| Work-up | Extraction with dichloromethane, purification by flash chromatography |

| Yield | ~60-65% (reported for thiophen-2-yl analogues) |

This method provides selective substitution at the 6-position, leaving the 4-chloro substituent intact, which is critical for further functionalization or biological activity.

Nucleophilic Aromatic Substitution (SNAr) Method

Another approach involves the selective substitution of one chlorine atom in 4,6-dichloropyrimidine by a nucleophile derived from thiophen-3-ylmethyl moiety. This method typically requires:

- Generation of a nucleophilic thiophen-3-ylmethyl species (e.g., thiophen-3-ylmethyl anion or thiophen-3-ylmethyl halide with a base)

- Reaction with 4,6-dichloropyrimidine under controlled temperature (often room temperature to 80 °C)

- Solvent such as ethanol or dimethylformamide (DMF)

This approach is less commonly reported for the exact thiophen-3-ylmethyl substituent but is well-documented for other alkyl or aryl thiophenes on pyrimidine rings.

Comparative Analysis of Preparation Methods

| Feature | Suzuki Coupling Method | SNAr Method |

|---|---|---|

| Starting material | 4,6-Dichloropyrimidine + thiophen-3-ylmethyl boronic acid | 4,6-Dichloropyrimidine + thiophen-3-ylmethyl nucleophile |

| Catalyst | Pd(PPh3)2Cl2 (palladium catalyst) | No catalyst or base-mediated |

| Reaction conditions | Reflux in DME/water, 16 h | Mild heating or room temperature, 2-24 h |

| Selectivity | High for 6-position substitution, retains 4-chloro | Possible competition, requires careful control |

| Yield | Moderate to good (~60-65%) | Variable, depends on nucleophile and conditions |

| Purification | Flash chromatography | Filtration, extraction, chromatography |

| Scalability | Good, widely used in pharmaceutical synthesis | Good, but less common for complex thiophen-3-ylmethyl substituents |

Research Findings and Notes

The palladium-catalyzed Suzuki coupling is the most reliable and widely applicable method for introducing thiophene substituents at the 6-position of pyrimidines while preserving the 4-chloro functionality, which is essential for subsequent derivatization or biological activity.

The SNAr method, while classical and catalyst-free, often requires careful optimization of nucleophile generation and reaction conditions to avoid polysubstitution or side reactions.

Microwave-assisted heating has been reported to accelerate similar pyrimidine substitutions, reducing reaction times significantly without compromising yields.

Purity and yield are typically monitored by HPLC and NMR, with yields around 60-70% considered good for these heterocyclic substitutions.

Summary Table of Key Preparation Data

| Parameter | Suzuki Coupling (Thiophen-3-ylmethyl) | SNAr Substitution (Thiophen-3-ylmethyl) |

|---|---|---|

| Starting pyrimidine | 4,6-Dichloropyrimidine | 4,6-Dichloropyrimidine |

| Thiophene source | Thiophen-3-ylmethyl boronic acid | Thiophen-3-ylmethyl nucleophile |

| Catalyst | Pd(PPh3)2Cl2 (3 mol%) | None (base-assisted) |

| Base | Na2CO3 (1.8 equiv) | Typically organic or inorganic base |

| Solvent | DME/H2O mixture | DMF, EtOH, or similar |

| Temperature | Reflux (~80-90 °C) | Room temp to 80 °C |

| Reaction time | 16 h | 2-24 h |

| Yield | 60-65% | Variable, 40-70% |

| Purification method | Flash chromatography | Extraction, filtration, chromatography |

Q & A

Q. How can computational modeling predict the compound’s metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.